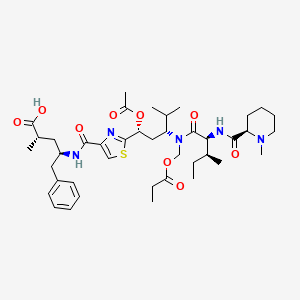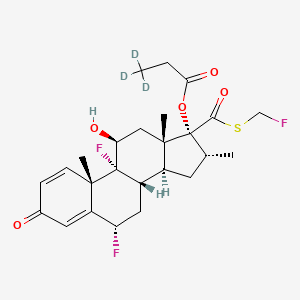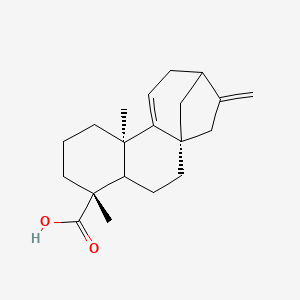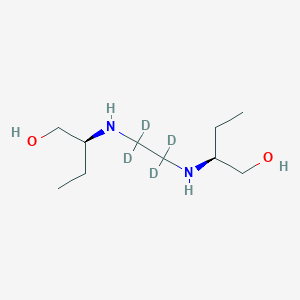
Ethambutol-d4 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethambutol-d4 is a deuterated form of ethambutol, an antimycobacterial agent primarily used in the treatment of tuberculosis. The deuterium atoms in Ethambutol-d4 replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research .
準備方法
Synthetic Routes and Reaction Conditions
Ethambutol can be synthesized through several methods. One common method involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane in the presence of sodium hydroxide . Another method includes the reduction of the ethyl ester of L-2-aminobutyric acid hydrochloride using Raney nickel and platinum oxide catalysts to produce (S)-2-aminobutanol, which is then reacted with 1,2-dichloroethane .
Industrial Production Methods
Industrial production of ethambutol typically involves the condensation reaction of (S)-2-aminobutanol and 1,2-dichloroethane in a low-boiling organic solvent. The process is designed to be safe, stable, and cost-effective, making it highly valuable for large-scale production .
化学反応の分析
Types of Reactions
Ethambutol undergoes various chemical reactions, including:
Oxidation: Ethambutol can be oxidized under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and halogenated compounds are commonly used.
Major Products Formed
The major products formed from these reactions include various ethambutol derivatives, which can be useful in further scientific research and drug development .
科学的研究の応用
Ethambutol-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and interactions of ethambutol in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of ethambutol in the treatment of tuberculosis.
Industry: Developing new formulations and delivery methods for antimycobacterial agents
作用機序
Ethambutol-d4 exerts its effects by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and arabinogalactan, essential components of the mycobacterial cell wall. This inhibition disrupts the formation of the cell wall, leading to the bacteriostatic effect of the compound .
類似化合物との比較
Similar Compounds
Isoniazid: Another first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: An antibiotic that inhibits bacterial RNA synthesis.
Pyrazinamide: A prodrug that disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness
Ethambutol-d4 is unique due to its deuterium atoms, which provide distinct advantages in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. The deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in the body .
特性
分子式 |
C10H24N2O2 |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2 |
InChIキー |
AEUTYOVWOVBAKS-WEJHBSKUSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO |
正規SMILES |
CCC(CO)NCCNC(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
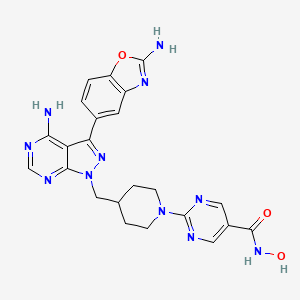
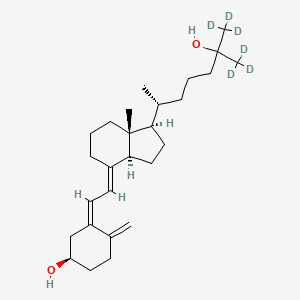


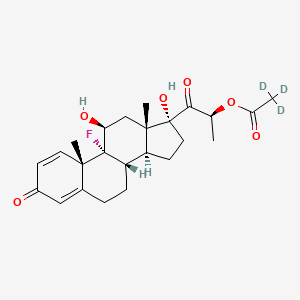


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
